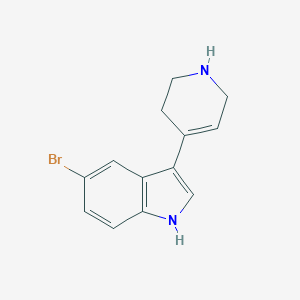
5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
概要
説明
5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic aromatic compound that is a derivative of indole and has been used in a variety of scientific research applications. This compound has been studied due to its potential therapeutic and biochemical properties, as well as its ability to serve as a building block for further synthesis of other compounds. It is also known as BTHPI, and is a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Protein Tyrosine Phosphatase Degraders
The compound has been mentioned in a patent related to protein tyrosine phosphatase degraders . The research incorporated thalidomide and certain derivatives into compounds for the targeted destruction of proteins . This suggests that the compound could potentially be used in the development of drugs targeting protein tyrosine phosphatases, which play crucial roles in cellular functions and are implicated in various diseases.
Chemical Research
The compound is available for purchase from chemical suppliers , indicating that it may be used in chemical research. Researchers might use this compound to synthesize new compounds, study its properties, or investigate its interactions with other substances.
Drug Development
Given its mention in a patent related to protein degradation , it’s possible that this compound could be used in drug development. Specifically, it could be used to design drugs that target specific proteins for degradation, potentially offering a new approach to treat diseases that are caused by abnormal protein activity.
作用機序
Target of Action
The primary target of the compound 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the 5-HT6 receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
The compound acts as an inhibitor of the 5-HT6 receptor . It binds to the receptor and inhibits the production of cAMP, a second messenger involved in signal transduction . The inhibitory concentration (IC50) against 5-HT stimulated cAMP production in HeLa cells stably transfected with human 5-HT6 receptor is 33.7nM .
Biochemical Pathways
The compound’s action on the 5-HT6 receptor affects the serotonergic signaling pathway . By inhibiting the production of cAMP, it modulates the activity of protein kinase A (PKA), which plays a key role in mediating the effects of cAMP . This can lead to a variety of downstream effects, including changes in gene expression and modulation of ion channels .
Result of Action
Given its role as an inhibitor of the 5-ht6 receptor, it is likely to modulate serotonergic signaling and could potentially have effects on mood, cognition, and other neurological functions .
特性
IUPAC Name |
5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKUEPMSPRIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377119 | |
| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
127792-80-7 | |
| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

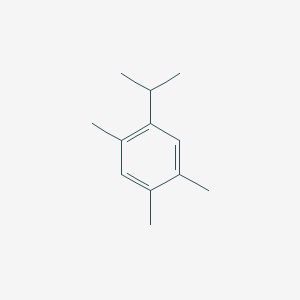

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

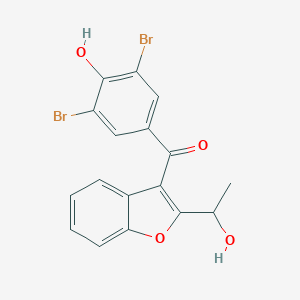
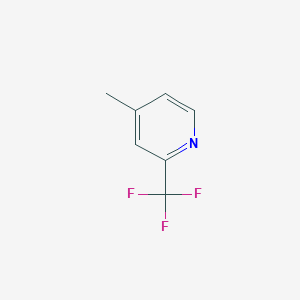
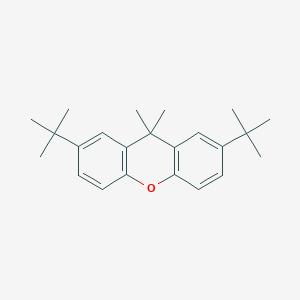
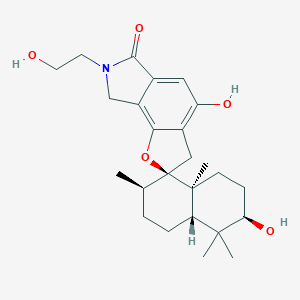
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
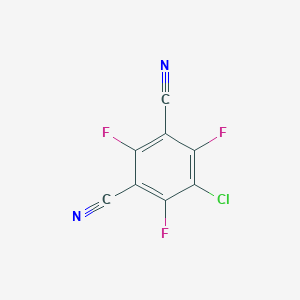
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)

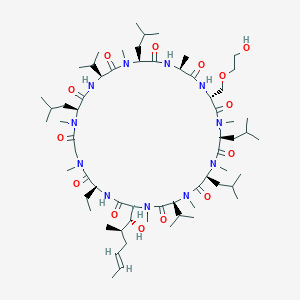
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)